3,4-Heptanedione

Description

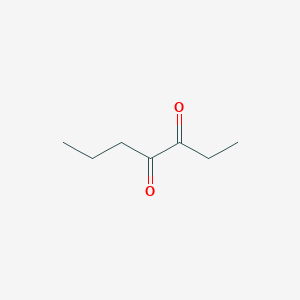

Structure

2D Structure

3D Structure

Properties

CAS No. |

13706-89-3 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

heptane-3,4-dione |

InChI |

InChI=1S/C7H12O2/c1-3-5-7(9)6(8)4-2/h3-5H2,1-2H3 |

InChI Key |

LBCCPKFTHIBIKU-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C(=O)CC |

Canonical SMILES |

CCCC(=O)C(=O)CC |

Other CAS No. |

13706-89-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of 3,4-Heptanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of 3,4-heptanedione, an alpha-diketone of interest in various chemical research and development applications. This document details a primary synthetic pathway, including experimental protocols, quantitative data, and visualizations to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a seven-carbon alpha-diketone with the chemical formula C₇H₁₂O₂. Its structure features two adjacent carbonyl groups, which impart unique reactivity and make it a valuable building block in organic synthesis. The synthesis of alpha-diketones can be achieved through various methods, and this guide focuses on a reliable and accessible approach for laboratory-scale preparation.

Synthesis of this compound via Riley Oxidation

A robust and well-established method for the synthesis of α-diketones is the Riley oxidation of a corresponding ketone.[1][2][3][4][5] In this case, this compound can be prepared by the oxidation of 4-heptanone using selenium dioxide (SeO₂) as the oxidizing agent. The reaction proceeds by the oxidation of the α-methylene group adjacent to the carbonyl group.[3][5]

The overall reaction is as follows:

4-Heptanone → this compound

Synthesis of the Starting Material: 4-Heptanone

The starting material, 4-heptanone, can be synthesized via the ketonization of butanoic acid. This method involves the pyrolysis of iron(II) butyrate, which is formed from butanoic acid.[6][7] A detailed procedure for the synthesis of 4-heptanone from n-butyric acid is available in Organic Syntheses, which reports a yield of 69-75%.[6]

Table 1: Synthesis of 4-Heptanone from n-Butyric Acid [6]

| Reactants | Molar Ratio | Conditions | Product | Yield |

| n-Butyric acid, Hydrogen-reduced iron powder | 4:2.2 | Reflux for 5 hours, followed by distillation | 4-Heptanone | 69-75% |

Experimental Protocol: Riley Oxidation of 4-Heptanone

The following protocol is a general procedure for the Riley oxidation of a ketone to an α-diketone and can be adapted for the synthesis of this compound from 4-heptanone.[1]

Materials and Equipment:

-

4-Heptanone

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Diethyl ether

-

Celite

-

Silica gel for column chromatography

-

Pressure tube

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Standard laboratory glassware for reaction, filtration, and chromatography

Procedure:

-

In a pressure tube, dissolve 4-heptanone (1.0 eq) in 1,4-dioxane.

-

Add selenium dioxide (1.0-1.2 eq) to the solution in one portion at room temperature.

-

Seal the pressure tube and stir the resulting suspension vigorously while heating to reflux (approximately 101 °C).

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS). The reaction is typically heated for several hours.

-

After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Filter the suspension through a pad of Celite to remove the precipitated elemental selenium. Wash the filter cake with diethyl ether.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound. Alternatively, fractional distillation under reduced pressure can be employed for purification.[8]

Safety Precautions:

-

Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle it in a fume hood and avoid inhalation or contact with skin.

-

The reaction should be conducted behind a safety shield.

Table 2: Summary of the Riley Oxidation of 4-Heptanone

| Reactants | Solvent | Key Conditions | Product | Purification Method |

| 4-Heptanone, Selenium dioxide | 1,4-Dioxane | Reflux | This compound | Column chromatography/Distillation |

Data Presentation

Table 3: Physicochemical Properties of this compound [9]

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | Heptane-3,4-dione |

| CAS Number | 13706-89-3 |

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Chemical Shifts / Bands |

| ¹H NMR | Signals corresponding to the ethyl (CH₃CH₂) and propyl (CH₃CH₂CH₂) groups are expected. The methylene protons adjacent to the carbonyl groups will be deshielded. Based on the spectrum of 3,4-hexanedione, triplet and quartet patterns are anticipated.[6] |

| ¹³C NMR | Two signals for the carbonyl carbons are expected in the downfield region (typically 190-210 ppm).[10][11] Signals for the carbons of the ethyl and propyl groups will appear in the upfield region. |

| IR | A strong absorption band characteristic of the C=O stretching vibration of the α-diketone is expected in the region of 1710-1730 cm⁻¹.[7][12] The C-H stretching vibrations of the alkyl groups will appear around 2850-3000 cm⁻¹. |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the proposed mechanism for the Riley oxidation of a ketone.

References

- 1. Riley Oxidation | NROChemistry [nrochemistry.com]

- 2. CN108002993B - Method for preparing 4-heptanone from butanol - Google Patents [patents.google.com]

- 3. adichemistry.com [adichemistry.com]

- 4. youtube.com [youtube.com]

- 5. Riley oxidation - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Heptanone - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. This compound | C7H12O2 | CID 83671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN104478683A - Synthetic method of 2-heptanone - Google Patents [patents.google.com]

- 12. guidechem.com [guidechem.com]

An In-depth Technical Guide to 3,4-Heptanedione for Researchers and Drug Development Professionals

Introduction

3,4-Heptanedione, an alpha-diketone, is a valuable organic compound with applications in chemical synthesis and potential relevance in toxicological and metabolic studies. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.

Chemical Identity

The unambiguous identification of a chemical compound is crucial for scientific research. This section provides the standard nomenclature and alternative names for this compound.

IUPAC Name: heptane-3,4-dione[1][2]

Synonyms:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions, understanding its behavior in various systems, and for analytical method development.

| Property | Value | Reference |

| Molecular Formula | C7H12O2 | [1][2] |

| Molecular Weight | 128.17 g/mol | [1] |

| CAS Number | 13706-89-3 | [1][2] |

| Density | 0.926 g/cm³ | |

| Boiling Point | 149.7 °C at 760 mmHg | |

| Flash Point | 45 °C | |

| Water Solubility | 7.141e+04 mg/L at 25 °C (estimated) | |

| logP (Octanol-Water Partition Coefficient) | 1.33470 | |

| Vapor Pressure | 3.98 mmHg at 25 °C | |

| Refractive Index | 1.413 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section outlines representative methods for the synthesis and analysis of this compound.

Synthesis of this compound via Oxidation of 3,4-Heptanediol

A common and effective method for the synthesis of alpha-diketones is the oxidation of the corresponding vicinal diol. The following protocol is a representative procedure for the synthesis of this compound from 3,4-Heptanediol using a mild oxidizing agent.

Materials:

-

3,4-Heptanediol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3,4-Heptanediol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two phases are clear.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield pure this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer (if used):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

For unknown samples, dissolve a known amount in the chosen solvent. If the sample matrix is complex, a sample cleanup step such as solid-phase extraction (SPE) may be necessary.

-

Inject 1 µL of the prepared sample or standard into the GC-MS system.

Potential Biological Significance and Investigative Workflow

While specific signaling pathways involving this compound are not well-documented, the metabolism and toxicological effects of related alpha-diketones have been studied. The primary metabolic pathway for alpha-diketones is their reduction to the corresponding alpha-hydroxyketones, a detoxification process. However, their electrophilic nature allows them to potentially react with cellular nucleophiles, such as arginine residues in proteins, which can lead to cellular dysfunction.

The following diagram illustrates a general workflow for investigating the biological effects of a compound like this compound.

Caption: A generalized workflow for the investigation of a novel compound.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in drug development. The detailed data on its chemical properties, along with representative protocols for its synthesis and analysis, serves as a valuable resource for laboratory work. While its specific biological roles are an area for further investigation, the provided workflow offers a systematic approach to elucidating its potential therapeutic or toxicological effects.

References

Spectroscopic Analysis of α-Diketones: A Technical Guide to 3,4-Heptanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-heptanedione, a seven-carbon α-diketone. Due to the limited availability of direct experimental data for this compound, this document utilizes spectroscopic information for the closely related compound, 3,4-hexanedione, as a reference. The methodologies and expected spectral characteristics are detailed to aid in the analysis of this and similar chemical entities.

Molecular Structure and Properties

This compound (C7H12O2) is an organic compound featuring a diketone functional group on adjacent carbons (an α-diketone).[1] Its structure consists of a seven-carbon chain with carbonyl groups at the C3 and C4 positions.

Computed Properties of this compound:

-

Molecular Weight: 128.17 g/mol [1]

-

Exact Mass: 128.083729621 Da[1]

-

Molecular Formula: C7H12O2[1]

-

IUPAC Name: heptane-3,4-dione[1]

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for α-diketones, with specific data provided for the analogous compound, 3,4-hexanedione, where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For ketones, characteristic chemical shifts are observed for protons and carbons alpha to the carbonyl group.[2]

Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for 3,4-Hexanedione

| Protons | Predicted Chemical Shift (ppm) for this compound | Multiplicity |

| CH₃ (C1 & C7) | ~ 1.0 | Triplet |

| CH₂ (C2 & C6) | ~ 2.4 | Quartet |

| CH₂ (C5) | ~ 2.4 | Quartet |

Note: Predictions are based on typical chemical shifts for similar functional groups.[2][3]

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for 3,4-Hexanedione

| Carbon | Predicted Chemical Shift (ppm) for this compound |

| C=O (C3 & C4) | ~ 200-210 |

| CH₂ (C2 & C5) | ~ 35-45 |

| CH₃ (C1 & C7) | ~ 10-15 |

Note: Predictions are based on typical chemical shifts for ketones.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The carbonyl group (C=O) of a ketone exhibits a strong, characteristic absorption band.[3]

Table 3: Infrared (IR) Spectral Data for 3,4-Hexanedione (Gas Phase)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | ~1715 | Strong |

| C-H Stretch (alkane) | 2800-3000 | Strong |

Data obtained from the NIST WebBook for 3,4-Hexanedione.[4] The strong absorption around 1715 cm⁻¹ is indicative of the carbonyl groups.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for volatile compounds like ketones.[5][6]

Table 4: Mass Spectrometry (MS) Data for 3,4-Hexanedione (Electron Ionization)

| m/z | Interpretation |

| 114 | Molecular Ion (M⁺) |

| 85 | [M - C₂H₅]⁺ |

| 57 | [C₂H₅CO]⁺ |

| 29 | [C₂H₅]⁺ |

Data obtained from the NIST WebBook for 3,4-Hexanedione. The fragmentation pattern is consistent with the cleavage of the alkyl chains adjacent to the carbonyl groups.[3] PubChemLite also provides predicted collision cross-section data for various adducts of this compound.[7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[8]

-

Instrument Setup:

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.[8]

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.[8]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the carbonyl groups.

Methodology for a Liquid Sample (Neat):

-

Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed directly as a thin film.[9]

-

Instrument Setup:

-

Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.[8]

-

Obtain a background spectrum of the clean, empty sample holder (e.g., salt plates or ATR crystal).

-

-

Data Acquisition:

-

Transmission (Salt Plates): Place a drop of the liquid sample on a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.[9][10] Mount the plates in the spectrometer's sample holder.

-

Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.[11]

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[8]

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample must be volatile to be analyzed by EI-MS.[5] Introduce a small amount of the liquid sample into the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][12] This causes the molecule to lose an electron, forming a molecular ion (M⁺), and often induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Output: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the relationship between the techniques and the information they provide.

Caption: Workflow of Spectroscopic Analysis for this compound.

Caption: Relationship between Spectroscopic Techniques and Structural Information.

References

- 1. This compound | C7H12O2 | CID 83671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ketones | OpenOChem Learn [learn.openochem.org]

- 3. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 4. 3,4-Hexanedione [webbook.nist.gov]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Physical and chemical characteristics of heptane-3,4-dione

An In-depth Technical Guide on the Physical and Chemical Characteristics of Heptane-3,4-dione

This technical guide provides a comprehensive overview of the known physical and chemical properties of heptane-3,4-dione, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for heptane-3,4-dione, this guide also includes comparative data from its isomers and related compounds to provide a broader context for its characteristics.

Introduction

Heptane-3,4-dione (CAS No: 13706-89-3) is an organic compound belonging to the class of alpha-diketones. Its structure features a seven-carbon chain with two adjacent carbonyl groups at the C3 and C4 positions. Alpha-diketones are notable for their unique reactivity, conferred by the electrophilic nature of the adjacent carbonyl carbons. This reactivity makes them valuable intermediates in organic synthesis. While specific applications for heptane-3,4-dione are not widely documented, related alpha-diketones are recognized for their roles as flavorants in the food industry. However, it is important to note that some alpha-diketones have been associated with respiratory toxicity, highlighting the need for thorough characterization of these compounds.

Physical and Chemical Properties

The physical and chemical properties of heptane-3,4-dione are summarized in the tables below.

Data Presentation

Table 1: Physical and Chemical Properties of Heptane-3,4-dione

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Boiling Point | 149.7 °C at 760 mmHg | [1] |

| Density | 0.926 g/cm³ | [1] |

| Flash Point | 45 °C | [1] |

| Vapor Pressure | 3.98 mmHg at 25 °C | [1] |

| Refractive Index | 1.413 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.33470 | [1] |

| Solubility | Soluble in water (7.141e+004 mg/L @ 25 °C, estimated) | [3] |

| IUPAC Name | heptane-3,4-dione | [2] |

| CAS Number | 13706-89-3 | [1][2] |

| Synonyms | 3,4-Heptanedione, 4-heptaonone | [2] |

Table 2: Spectral Data for Heptanedione Isomers

| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 2,3-Heptanedione | 0.91 (t, 3H), 1.57 (m, 2H), 2.31 (s, 3H), 2.68 (t, 2H) | 7.9, 13.5, 25.7, 43.9, 199.5, 204.8 | No specific data found |

| 3,5-Heptanedione | 1.08 (t, 6H), 2.47 (q, 4H), 5.59 (s, 1H, enol), 15.5 (s, 1H, enol OH) | 7.8, 35.8, 58.1, 191.2 | No specific data found |

Chemical Reactivity and Stability

Heptane-3,4-dione, as an alpha-diketone, is characterized by the electrophilicity of its adjacent carbonyl carbons. This structural feature governs its reactivity.

-

Nucleophilic Addition: The carbonyl groups are susceptible to attack by nucleophiles.

-

Condensation Reactions: Alpha-diketones can undergo condensation reactions with various reagents. For instance, they react with o-phenylenediamines to form quinoxalines, a reaction often used as a qualitative test for the alpha-diketone functionality.

-

Reactivity of Alpha-Hydrogens: The hydrogens on the carbons alpha to the carbonyl groups (C2 and C5) exhibit enhanced acidity due to resonance stabilization of the resulting enolate. This allows for reactions such as alpha-halogenation and aldol-type condensations.[4][5]

-

Biological Reactivity: Alpha-diketones are known to react with cellular nucleophiles, particularly the guanidinium group of arginine residues in proteins.[6] This covalent modification is a proposed mechanism for the toxicity of some alpha-diketones.[6]

Stability and Storage: Heptane-3,4-dione is a flammable liquid.[1] It should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7][8] The product is expected to be stable under standard ambient conditions.[7]

Mandatory Visualization

Molecular Structure

Caption: Molecular structure of heptane-3,4-dione.

General Reactivity of an Alpha-Diketone

References

- 1. heptane-3,4-dione | CAS#:13706-89-3 | Chemsrc [chemsrc.com]

- 2. This compound | C7H12O2 | CID 83671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. investigacion.unirioja.es [investigacion.unirioja.es]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 6. Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Discovery and Natural Occurrence of 3,4-Heptanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and natural occurrence of 3,4-Heptanedione (CAS No. 13706-89-3), an alpha-diketone identified as a volatile organic compound in various natural sources. While information on its initial discovery is not extensively documented, its presence has been noted in food products, particularly coffee, and it is structurally related to known insect semiochemicals. This document details its identification, available quantitative data, and the experimental protocols utilized for its detection and analysis. Furthermore, it visualizes key biological and analytical pathways to aid in research and development.

Introduction

This compound is a seven-carbon alpha-diketone with the molecular formula C₇H₁₂O₂.[1] Its chemical structure, characterized by two adjacent carbonyl groups, contributes to its volatility and reactivity, making it a component of the aroma profile of certain foods. While not as extensively studied as other flavor compounds, its presence in complex matrices like roasted coffee suggests a role in the overall sensory perception. Furthermore, the structural similarity of this compound to identified insect pheromones, such as the related 4-methyl-3,5-heptanedione found in the lucerne weevil (Sitona discoideus), points towards potential roles in chemical ecology and the possibility of leveraging its structure for the development of novel pest management strategies.[2][3][4]

This guide aims to consolidate the current knowledge on this compound, focusing on its natural sources, analytical determination, and potential biological significance to serve as a valuable resource for researchers in natural product chemistry, food science, and chemical ecology.

Discovery and Natural Occurrence

Occurrence in Food Products

The most notable natural occurrence of this compound is in roasted coffee. It is one of the many volatile compounds that contribute to the complex aroma profile of coffee.[5] The formation of alpha-diketones like this compound in coffee is largely attributed to the Maillard reaction and sugar degradation during the roasting process. Although specific quantitative data for this compound is limited, studies on related alpha-diketones provide an indication of its likely concentration range.

Occurrence in Insects

There is evidence to suggest that diones with a similar carbon skeleton play a role as semiochemicals in insects. For instance, 4-methyl-3,5-heptanedione has been identified as a major male-specific compound in the headspace volatiles of the lucerne weevil (Sitona discoideus).[2][3][4] This suggests that this compound could have a yet-to-be-discovered role as a pheromone or kairomone in other insect species.

Quantitative Data

Quantitative data for this compound in natural sources is scarce. However, data for related alpha-diketones in roasted coffee can provide a useful proxy for estimating its potential concentration range.

| Compound | Matrix | Concentration Range | Analytical Method | Reference |

| Diacetyl (2,3-Butanedione) | Roasted Coffee Production Areas (Personal Full-Shift Exposure) | Geometric Mean: 21 ppb; 95th Percentile: 79 ppb | NIOSH Method 2558 (GC-ECD) | [6] |

| 2,3-Pentanedione | Roasted Coffee Production Areas (Personal Full-Shift Exposure) | Geometric Mean: 15 ppb; 95th Percentile: 52 ppb | NIOSH Method 2558 (GC-ECD) | [6] |

Note: The provided data for diacetyl and 2,3-pentanedione are from air samples in coffee production facilities and represent occupational exposure levels. The concentration within the coffee matrix itself will vary depending on the bean type, roast level, and brewing method.

Experimental Protocols

The identification and quantification of this compound and other volatile ketones from natural sources primarily rely on headspace sampling followed by gas chromatography-mass spectrometry (GC-MS).

Analysis of Volatile Compounds from Coffee

This protocol is a generalized procedure based on methods reported for the analysis of volatile compounds in roasted coffee.[7][8]

Objective: To extract, separate, and identify volatile compounds, including this compound, from roasted coffee beans.

Materials:

-

Roasted coffee beans

-

Grinder

-

Headspace vials (20 mL) with caps and septa

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog of the analyte)

-

Solid-phase microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Grind the roasted coffee beans to a consistent particle size. Weigh a precise amount of the ground coffee (e.g., 1-2 g) into a headspace vial.

-

Matrix Modification: Add a small amount of NaCl (e.g., 1 g) to the vial to increase the ionic strength of the sample matrix and promote the release of volatile compounds into the headspace.

-

Internal Standard Addition: Add a known amount of the internal standard solution to the vial for quantification purposes.

-

Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.

-

Headspace Extraction (SPME): Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the equilibration temperature to adsorb the volatile analytes.

-

GC-MS Analysis:

-

Desorption: Retract the fiber and immediately insert it into the hot injection port of the GC-MS system to desorb the analytes onto the analytical column.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX or equivalent polar column) and a temperature program to separate the volatile compounds. A typical program might start at 40°C, ramp to 220-240°C.

-

Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

-

-

Data Analysis: Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard or with entries in a mass spectral library (e.g., NIST). Quantify the compound by comparing its peak area to that of the internal standard.

Headspace Volatile Collection from Insects

This protocol is adapted from methodologies used for the collection of semiochemicals from insects like the lucerne weevil.[2][3][4][9]

Objective: To collect and identify volatile compounds, including potential pheromones like heptanediones, released by live insects.

Materials:

-

Live insects (e.g., male lucerne weevils)

-

Glass aeration chamber

-

Purified air source (e.g., charcoal-filtered air)

-

Flow meter

-

Adsorbent trap (e.g., glass tube containing Porapak Q or Tenax TA)

-

Solvent for elution (e.g., hexane or dichloromethane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Chamber Setup: Place the live insects into a clean glass aeration chamber.

-

Airflow: Pass a stream of purified air through the chamber at a controlled flow rate (e.g., 100-500 mL/min).

-

Volatile Trapping: Connect the outlet of the aeration chamber to an adsorbent trap to capture the volatile compounds released by the insects. The collection period can range from several hours to a full day.

-

Elution: After the collection period, disconnect the adsorbent trap and elute the trapped volatiles with a small volume of a suitable solvent (e.g., 200-500 µL of hexane).

-

Concentration: If necessary, concentrate the eluate under a gentle stream of nitrogen to a final volume of approximately 50 µL.

-

GC-MS Analysis:

-

Injection: Inject an aliquot (e.g., 1-2 µL) of the concentrated extract into the GC-MS system.

-

Chromatographic Separation and Mass Spectrometric Detection: Follow the GC-MS parameters as described in Protocol 4.1. A non-polar column (e.g., DB-5ms) may also be suitable depending on the target analytes.

-

-

Data Analysis: Analyze the resulting chromatograms and mass spectra to identify the insect-produced compounds. Compare the findings with a control aeration of an empty chamber to distinguish insect-specific volatiles from background contaminants.

Visualization of Pathways and Workflows

Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized pathway for the detection of an odorant molecule, such as a pheromone, by an insect's olfactory system.

Caption: Generalized insect olfactory signal transduction pathway for pheromone detection.

Experimental Workflow for Volatile Analysis

The diagram below outlines a typical experimental workflow for the isolation and identification of volatile compounds from a natural source.

Caption: A standard experimental workflow for the analysis of volatile organic compounds.

Conclusion

This compound is a naturally occurring alpha-diketone found in roasted coffee and is structurally related to known insect semiochemicals. While detailed information on its discovery and a broad quantitative analysis across various natural sources are still areas for further research, the analytical methodologies for its detection are well-established. This guide provides a foundational understanding for researchers and professionals, offering detailed experimental protocols and visual representations of relevant biological and analytical processes. Future studies focusing on the quantitative occurrence of this compound in a wider range of food and biological matrices, as well as investigations into its potential role as an insect semiochemical, would be of significant value to the scientific community.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 3. Identification and electrophysiological studies of (4S,5S)-5-hydroxy-4-methyl-3-heptanone and 4-methyl-3,5-heptanedione in male lucerne weevils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-heptane dione, 13706-89-3 [thegoodscentscompany.com]

- 6. Exposures and Emissions in Coffee Roasting Facilities and Cafés: Diacetyl, 2,3-Pentanedione, and Other Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of volatile compounds and α-dicarbonyl compounds in Arabica coffee soaked with various organic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openagrar.de [openagrar.de]

An In-depth Technical Guide to 3,4-Heptanedione: Properties, Synthesis, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Heptanedione is an organic compound belonging to the class of alpha-diketones, characterized by two ketone groups on adjacent carbon atoms.[1] Its chemical properties and reactivity are of significant interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of this compound, including its molecular and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its biological relevance, particularly in the context of drug development.

Molecular and Physical Properties

This compound, with the chemical formula C7H12O2, has a molecular weight of approximately 128.17 g/mol .[1][2] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C7H12O2 | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| CAS Number | 13706-89-3 | [2] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | Estimated based on similar compounds | |

| Density | Estimated based on similar compounds | |

| Solubility | Expected to be soluble in organic solvents |

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound can be adapted from the established synthesis of 3,4-hexanedione.[3] The following protocol outlines a two-step process involving the condensation of propionaldehyde to form 4-hydroxy-3-hexanone, followed by oxidation to yield the desired diketone. A similar approach starting with butyraldehyde would yield 5-hydroxy-4-heptanone, which can then be oxidized to this compound.

Step 1: Synthesis of 5-hydroxy-4-heptanone (Aldol Condensation)

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine butyraldehyde and a suitable solvent (e.g., ethanol).

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of a base (e.g., 10% aqueous sodium hydroxide) to the stirred solution.

-

Allow the reaction to proceed at a low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-hydroxy-4-heptanone.

-

Purify the crude product by distillation or column chromatography.

Step 2: Oxidation to this compound

-

In a three-necked flask equipped with a gas inlet, a stirrer, and a thermometer, dissolve the purified 5-hydroxy-4-heptanone in a suitable solvent (e.g., water or acetic acid).

-

Cool the solution in a water bath to 5-15°C.

-

Bubble ozone gas through the solution at a controlled flow rate (e.g., 0.25-0.35 L/min).[3]

-

Monitor the reaction progress using gas chromatography (GC).

-

Once the reaction is complete, purge the system with nitrogen to remove excess ozone.

-

Optionally, add a reducing agent like sodium bisulfite to quench any remaining ozone.[3]

-

Isolate the this compound by distillation under reduced pressure.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the different types of protons in the molecule. The ethyl groups would likely exhibit a triplet for the methyl protons and a quartet for the methylene protons. The chemical shifts would be influenced by the proximity to the carbonyl groups.

-

13C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons, the methylene carbons, and the methyl carbons. The carbonyl carbons are expected to have the highest chemical shifts.

Experimental Parameters for NMR Analysis: [4]

-

Spectrometer: 400 or 500 MHz

-

Solvent: Deuterated chloroform (CDCl3)

-

Internal Standard: Tetramethylsilane (TMS)

-

1H NMR Acquisition: Standard pulse sequence, sufficient number of scans for good signal-to-noise.

-

13C NMR Acquisition: Proton-decoupled pulse sequence, sufficient number of scans.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak (M+) at m/z 128. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl groups, leading to characteristic fragment ions. Common fragmentation pathways for ketones include alpha-cleavage, resulting in the loss of alkyl radicals.[5][6]

Experimental Parameters for GC-MS Analysis: [7]

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless.

-

Temperature Program: An initial temperature of around 50°C, followed by a ramp to a final temperature of 250-300°C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Scan Range: m/z 30-300.

Biological Significance and Relevance in Drug Development

Alpha-diketones, including this compound, are known to be reactive electrophiles that can interact with biological nucleophiles. A significant aspect of their biological activity is their ability to modify arginine residues in proteins.[8][9] This modification can alter the structure and function of proteins, potentially leading to downstream biological effects.

The reaction involves the formation of a stable heterocyclic adduct with the guanidinium group of arginine. This covalent modification is of particular interest to drug development professionals as it can be harnessed for the design of targeted covalent inhibitors or chemical probes to study protein function. Understanding the reactivity of alpha-diketones with specific amino acid residues can inform the design of novel therapeutic agents that selectively target proteins involved in disease pathways.

Conclusion

This compound is a valuable model compound for studying the chemistry and biological activity of alpha-diketones. The experimental protocols provided in this guide offer a starting point for its synthesis and characterization. Furthermore, its ability to modify proteins highlights its potential relevance in the field of drug discovery and development, particularly in the design of covalent inhibitors and chemical probes. Further research into the specific biological targets of this compound and other alpha-diketones could uncover new therapeutic opportunities.

References

- 1. This compound | C7H12O2 | CID 83671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. US10160710B2 - Synthesis method of 3,4-hexanedione - Google Patents [patents.google.com]

- 4. scielo.br [scielo.br]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. 1,3‐Diketone‐Modified Nucleotides and DNA for Cross‐Linking with Arginine‐Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Diketone-Modified Nucleotides and DNA for Cross-Linking with Arginine-Containing Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Alpha-Diketone Chemistry of 3,4-Heptanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the alpha-diketone chemistry of 3,4-heptanedione. It covers the synthesis, physicochemical properties, spectroscopic characterization, and key reactions of this versatile compound. Detailed experimental protocols for its synthesis and a representative cyclocondensation reaction are provided. Furthermore, the guide delves into the toxicological implications of alpha-diketones, focusing on the mechanism of protein modification, which is of particular relevance to drug development and safety assessment. This document is intended to serve as a valuable resource for researchers and professionals working in organic synthesis, medicinal chemistry, and toxicology.

Introduction

Alpha-diketones are a class of organic compounds characterized by the presence of two adjacent carbonyl groups. This arrangement of functional groups imparts unique reactivity, making them valuable building blocks in organic synthesis. This compound, a seven-carbon alpha-diketone, serves as a key intermediate in the synthesis of various organic molecules, including heterocyclic compounds.[1] Its chemistry is of interest to researchers in flavor science, as well as to professionals in the pharmaceutical industry, where alpha-diketone moieties can be found in or used to synthesize biologically active molecules.[2] Understanding the synthesis, reactivity, and toxicological profile of this compound is crucial for its effective and safe utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, purification, and characterization.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1][3] |

| Molecular Weight | 128.17 g/mol | [1][3] |

| CAS Number | 13706-89-3 | [1][3] |

| Appearance | Not explicitly stated, likely a liquid | |

| Boiling Point | 149.7 °C at 760 mmHg | [4] |

| Density | 0.926 g/cm³ | [4] |

Spectroscopic Data

| Spectroscopy | Expected Peaks and Assignments |

| ¹H NMR | - Triplet (δ ≈ 0.9-1.1 ppm, 6H, 2 x -CH₃) - Sextet (δ ≈ 1.5-1.7 ppm, 4H, 2 x -CH₂-CH₃) - Triplet (δ ≈ 2.6-2.8 ppm, 4H, 2 x -CO-CH₂-) |

| ¹³C NMR | - δ ≈ 13-15 ppm (-CH₃) - δ ≈ 22-26 ppm (-CH₂-CH₃) - δ ≈ 35-40 ppm (-CO-CH₂-) - δ ≈ 198-205 ppm (C=O) |

| IR (Infrared) | - Strong absorption band around 1710-1730 cm⁻¹ (C=O stretching) - Absorption bands around 2850-2960 cm⁻¹ (C-H stretching) |

| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z = 128 |

Synthesis of this compound

The synthesis of alpha-diketones can be achieved through various oxidative methods. A common and effective approach involves the oxidation of the corresponding alpha-hydroxyketone.

Synthetic Workflow

The synthesis of this compound can be logically approached from its precursor, 4-hydroxy-3-heptanone. This precursor can be synthesized and then oxidized to the desired alpha-diketone.

Experimental Protocol: Oxidation of 4-Hydroxy-3-heptanone

This protocol is adapted from a patented method for the synthesis of the homologous 3,4-hexanedione and is expected to be applicable to the synthesis of this compound.[5]

Materials:

-

4-Hydroxy-3-heptanone

-

Water (deionized)

-

Acetic acid

-

Ozone (from an ozone generator)

-

Sodium bisulfite

-

Three-necked round-bottom flask

-

Stirring apparatus

-

Gas dispersion tube

-

Water bath

-

Distillation apparatus

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a gas dispersion tube, combine 1 mole of 4-hydroxy-3-heptanone and 3 moles of water.

-

Add 0.025 to 0.045 moles of acetic acid to the mixture as a cocatalyst.

-

Cool the flask in a water bath to maintain a temperature of 5-15 °C.

-

Begin stirring the mixture and bubble ozone through the solution at a flow rate of 0.25-0.35 L/min.

-

Monitor the reaction progress using gas chromatography (GC).

-

Once the reaction is complete, add sodium bisulfite to the reaction mixture to quench any remaining ozone.

-

Purify the product by distillation under reduced pressure to obtain this compound.

Expected Yield: Yields for the homologous 3,4-hexanedione synthesis are reported to be in the range of 84-96%.[5] Similar yields can be anticipated for this compound under optimized conditions.

Key Reactions of this compound

The adjacent carbonyl groups in this compound make it a versatile substrate for various chemical transformations, particularly in the synthesis of heterocyclic compounds.

Cyclocondensation to Form Quinoxalines

A hallmark reaction of alpha-diketones is their condensation with 1,2-diamines to form quinoxalines. This reaction is widely used in the synthesis of a variety of substituted quinoxaline derivatives, which are of interest in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Studies on the chemical modification of arginine. I. The reaction of 1,2-cyclohexanedione with arginine and arginyl residues of proteins. | Semantic Scholar [semanticscholar.org]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. heptane-3,4-dione | CAS#:13706-89-3 | Chemsrc [chemsrc.com]

- 5. US10160710B2 - Synthesis method of 3,4-hexanedione - Google Patents [patents.google.com]

3,4-Heptanedione: An Uncharted Territory in Biological Activity

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activities of 3,4-Heptanedione. Despite its well-defined chemical structure, extensive searches have yielded no publicly available data on its pharmacological, toxicological, or therapeutic properties.

Currently, information on this compound is primarily limited to its chemical and physical characteristics. It is classified as an alpha-diketone with the molecular formula C7H12O2. Chemical databases such as PubChem and the Human Metabolome Database provide details on its structure, synonyms, and basic properties but lack any information regarding its interaction with biological systems. The Human Metabolome Database explicitly states that "very few articles have been published on this compound."

While research on this compound itself is absent, studies on structurally related compounds offer some speculative avenues for future investigation. For instance, various diarylheptanoids, which also feature a seven-carbon chain, have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities. Similarly, other diketone compounds are known to possess antimicrobial and anti-inflammatory properties. However, it is crucial to emphasize that these findings on related molecules cannot be extrapolated to this compound without direct experimental evidence.

The absence of published research means that there is no quantitative data, such as IC50 or EC50 values, to summarize. Furthermore, no experimental protocols for assessing the biological activity of this compound have been described, and consequently, there are no known signaling pathways or mechanisms of action to visualize.

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 3,4-Heptanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Heptanedione is an alpha-diketone that can be found as a volatile component in various natural products and is also used as a synthetic intermediate.[1][2] Its analysis is crucial in quality control for food and beverages, fragrance development, and in metabolic research. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3] This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Quantitative Data

The accurate quantification of this compound requires precise measurement of its retention time and characteristic mass fragments. While the exact retention time can vary depending on the specific chromatographic conditions, the mass spectrum is a unique fingerprint of the molecule.

Table 1: Physicochemical and Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| IUPAC Name | Heptane-3,4-dione | [1] |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| CAS Number | 13706-89-3 | [1] |

| Boiling Point | 149.7 °C at 760 mmHg | |

| Predicted Electron Ionization (EI) Mass Fragments | ||

| m/z | Predicted Fragment Ion | Description |

| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 99 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 71 | [M - C₃H₇O]⁺ or [C₄H₇O]⁺ | Alpha-cleavage |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Alpha-cleavage |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Acylium ion or propyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Note: The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways of ketones and diketones. The relative abundances of the fragments may vary.

Experimental Protocols

This section outlines a general protocol for the analysis of this compound in a liquid matrix. The method may need to be optimized based on the specific sample matrix and instrumentation.

Sample Preparation (Headspace Analysis)

Headspace analysis is a common technique for volatile compounds like this compound as it minimizes matrix effects.

-

Apparatus and Reagents:

-

Headspace vials (e.g., 20 mL) with caps and septa

-

Gas-tight syringe

-

Analytical standard of this compound

-

Solvent for standard preparation (e.g., methanol or ethanol)

-

Internal standard (e.g., 2,3-hexanedione or a deuterated analog)

-

Sodium chloride (for "salting out" effect, optional)

-

-

Procedure:

-

Prepare a stock solution of this compound and an internal standard in a suitable solvent.

-

Create a series of calibration standards by diluting the stock solution.

-

For each sample and standard, pipette a defined volume (e.g., 5 mL) into a headspace vial.

-

Add a consistent amount of the internal standard solution to each vial.

-

If desired, add a saturating amount of sodium chloride to the vials to increase the volatility of the analyte.

-

Immediately seal the vials with caps and septa.

-

Place the vials in the headspace autosampler tray.

-

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of volatile ketones.

Table 2: Suggested GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph (GC) | |

| Injection Mode | Headspace |

| Injection Volume | 1 mL (from headspace) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow mode (e.g., 1.0 mL/min) |

| Column | Mid-polarity capillary column (e.g., DB-624, 30 m x 0.25 mm ID x 1.4 µm film thickness) |

| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Full Scan (e.g., m/z 40-200) and/or Selected Ion Monitoring (SIM) |

| SIM Ions | 128, 99, 71, 57 (for quantification and confirmation) |

Data Analysis and Quantification

-

Identification: The primary identification of this compound is based on its retention time and the comparison of its acquired mass spectrum with a reference spectrum (if available) or by matching the characteristic fragment ions.

-

Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples can then be determined from this calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Predicted fragmentation pathway of this compound in EI-MS.

References

Application Notes and Protocols for the Synthesis of 3,4-Heptanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Heptanedione is an alpha-diketone (or 1,2-diketone) that serves as a valuable building block in organic synthesis. Its vicinal dicarbonyl functionality allows for a variety of chemical transformations, making it a useful intermediate in the preparation of heterocyclic compounds, such as quinoxalines and pyrazines, which are prevalent scaffolds in medicinal chemistry. Furthermore, α-diketones are employed in the synthesis of specialized polymers and as photoinitiators. This document provides a detailed protocol for the synthesis of this compound via the Riley oxidation of a suitable heptanone precursor.

Principle of the Method

The described method is based on the Riley oxidation, a well-established method for the oxidation of a methylene group adjacent to a carbonyl group to afford a 1,2-dicarbonyl compound.[1][2][3][4][5] In this protocol, 4-heptanone is used as the starting material. The methylene group at the C3 position is selectively oxidized using selenium dioxide (SeO₂) as the oxidizing agent. 4-Heptanone is a symmetric ketone, simplifying the reaction as oxidation at either adjacent methylene group (C3 or C5) yields the same this compound product. The reaction is typically performed under reflux in a suitable solvent, such as 1,4-dioxane.

Experimental Protocol

Materials and Equipment:

-

4-Heptanone (C₇H₁₄O)

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (anhydrous)

-

Diethyl ether

-

Celite®

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask or pressure tube

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Flash chromatography system

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves. Caution: Selenium compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood.

Procedure:

-

Reaction Setup: In a pressure tube or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-heptanone (1.0 eq).

-

Addition of Reagents: Add anhydrous 1,4-dioxane to dissolve the 4-heptanone. To this solution, add selenium dioxide (1.1 - 2.0 eq) in one portion.

-

Reaction: The resulting suspension is stirred vigorously and heated to 100°C (reflux). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically allowed to proceed for 7-12 hours.[1]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then diluted with diethyl ether.

-

Filtration: The suspension is filtered through a pad of Celite® to remove the precipitated elemental selenium and other insoluble byproducts. The filter cake is washed with additional diethyl ether.

-

Extraction and Drying: The combined filtrate is transferred to a separatory funnel and washed sequentially with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Characterization:

The purified this compound can be characterized by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the molecule.

-

¹³C NMR: The carbonyl carbons of α-diketones typically show characteristic chemical shifts in the range of 190-210 ppm.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretching of an α-diketone is expected around 1716 cm⁻¹.[6]

-

Mass Spectrometry: To confirm the molecular weight of the product (128.17 g/mol ).[7]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Heptanone | - |

| Oxidizing Agent | Selenium Dioxide (SeO₂) | [1][2][3][4] |

| Solvent | 1,4-Dioxane | [1] |

| Reaction Temperature | 100°C (Reflux) | [1] |

| Reaction Time | 7 - 12 hours | [1] |

| Typical Yield | 60 - 75% (estimated by analogy) | [1] |

| Molecular Formula | C₇H₁₂O₂ | [7] |

| Molecular Weight | 128.17 g/mol | [7] |

| Boiling Point | 149.7°C at 760 mmHg | [8] |

| Density | 0.926 g/cm³ | [8] |

| Appearance | Yellowish liquid | - |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

- 1. Riley Oxidation | NROChemistry [nrochemistry.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Riley oxidation - Wikipedia [en.wikipedia.org]

- 4. adichemistry.com [adichemistry.com]

- 5. youtube.com [youtube.com]

- 6. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 7. This compound | C7H12O2 | CID 83671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. heptane-3,4-dione | CAS#:13706-89-3 | Chemsrc [chemsrc.com]

Applications of 3,4-Heptanedione in Flavor and Fragrance Research

Application Note AP-347

Introduction

3,4-Heptanedione (CAS No. 13706-89-3) is an alpha-diketone that, while not as extensively studied as other vicinal diketones like diacetyl (2,3-butanedione), holds potential for applications in the flavor and fragrance industry.[1] Its characteristic flavor profile, though not widely documented, is noted as being "fruity".[2] Structurally similar compounds, such as 2,3-heptanedione, exhibit buttery, cheesy, oily, and fruity notes, suggesting a potentially complex and interesting sensory profile for this compound.[3] This document provides an overview of the potential applications of this compound, along with detailed protocols for its synthesis, sensory evaluation, and instrumental analysis.

While The Good Scents Company currently lists this compound as "not for fragrance use" and "not for flavor use," this may be due to a lack of comprehensive safety and application data rather than inherent limitations.[2] Further research into its sensory properties and safety is warranted to fully explore its potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| CAS Number | 13706-89-3 | [1] |

| Appearance | Not specified | |

| Odor | Not specified | |

| Taste | Fruity | [2] |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Potential Applications in Flavor and Fragrance

Based on the "fruity" descriptor and the characteristics of other aliphatic diketones, this compound could potentially be used in the following applications:

-

Fruity Flavor Compositions: As a component in flavor formulations for beverages, candies, and baked goods to impart or enhance fruity notes.

-

Dairy Flavors: Given the buttery and cheesy notes of its isomer, 2,3-heptanedione, it may find use in creating or modifying dairy flavors like butter, cheese, and cream.[3]

-

Top Notes in Fragrances: Its potential volatility could make it suitable as a top note in fragrance compositions, providing an initial fruity impression.

-

Precursor for other Flavor Compounds: It could serve as a starting material for the synthesis of other flavor-active molecules.

Experimental Protocols

The following sections provide detailed protocols for the synthesis, sensory evaluation, and instrumental analysis of this compound. These protocols are based on established methods for similar compounds and should be adapted as necessary.

Protocol 1: Synthesis of this compound

This protocol is adapted from a known synthesis method for 3,4-hexanedione.[4] The synthesis involves the oxidation of 4-hydroxy-3-heptanone.

Materials:

-

4-hydroxy-3-heptanone

-

Water (deionized)

-

Acetic acid (glacial)

-

Ozone (from an ozone generator)

-

Sodium bisulfite

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas dispersion tube

-

Ice bath

-

Distillation apparatus (for vacuum distillation)

Procedure:

-

Combine 4-hydroxy-3-heptanone, water, and acetic acid in the three-necked flask equipped with a magnetic stir bar and a gas dispersion tube. A suggested molar ratio is approximately 1:2.5:0.025 (4-hydroxy-3-heptanone:water:acetic acid).

-

Cool the reaction mixture to 5-10°C using an ice bath and begin stirring.

-

Bubble ozone gas through the mixture via the gas dispersion tube at a controlled flow rate (e.g., 0.2-0.3 L/min).

-

Monitor the reaction progress using Gas Chromatography (GC) by periodically taking small aliquots.

-

Once the reaction is complete (indicated by the disappearance of the starting material), stop the ozone flow and add a small amount of sodium bisulfite to quench any residual ozone.

-

Purify the this compound from the reaction mixture by vacuum distillation.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Protocol 2: Sensory Evaluation - Flavor Profile

This protocol outlines a descriptive sensory analysis to characterize the flavor profile of this compound.

Materials:

-

Purified this compound

-

Odorless and tasteless solvent (e.g., propylene glycol or deodorized mineral oil)

-

Glass vials with screw caps

-

Graduated pipettes

-

Sensory evaluation booths with controlled lighting and ventilation

-

Water and unsalted crackers for palate cleansing

-

Trained sensory panel (8-12 panelists)

-

Sensory evaluation software or paper ballots

Procedure:

-

Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 0.01%, 0.1%, 1.0% w/w).

-

Panelist Training: Familiarize the trained sensory panel with the samples and a lexicon of flavor descriptors relevant to fruity, buttery, and other potential notes.

-

Evaluation:

-

Present the samples to the panelists in a randomized and blind-coded manner.

-

Instruct panelists to evaluate the aroma of each sample first, then the taste (if safe for consumption and ethically approved).

-

Panelists should rate the intensity of each perceived flavor attribute on a structured scale (e.g., a 15-point intensity scale).

-

Ensure panelists cleanse their palate with water and crackers between samples.

-

-

Data Analysis: Analyze the collected data to generate a flavor profile of this compound, including the mean intensity ratings for each descriptor.

Diagram of Sensory Evaluation Workflow:

Caption: Workflow for descriptive sensory analysis.

Protocol 3: Instrumental Analysis - GC-MS and GC-O

This protocol describes the use of Gas Chromatography-Mass Spectrometry (GC-MS) for identification and Gas Chromatography-Olfactometry (GC-O) for characterizing the odor-active components.

Materials:

-

Sample containing this compound (e.g., a flavor concentrate or a food matrix)

-

Gas Chromatograph coupled with a Mass Spectrometer and an Olfactometry port

-

Appropriate GC column (e.g., a non-polar or mid-polar column)

-

Helium carrier gas

-

Trained sensory assessors for GC-O

Procedure:

-

Sample Preparation: Prepare the sample for injection. This may involve dilution, extraction, or headspace analysis depending on the matrix.

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Run a suitable temperature program to separate the volatile compounds.

-

Identify this compound based on its retention time and mass spectrum, comparing it to a reference standard if available.

-

-

GC-O Analysis:

-

Split the column effluent between the MS detector and the olfactometry port.

-

Have trained assessors sniff the effluent at the olfactometry port and record the time, duration, and description of any perceived odors.

-

Correlate the odor events with the peaks from the MS detector to identify the odor-active compounds, including this compound.

-

Diagram of GC-MS/GC-O Analysis:

Caption: Combined GC-MS and GC-O analytical workflow.

Signaling Pathways

The perception of flavor and fragrance compounds like this compound involves complex signaling pathways, primarily through olfactory and gustatory receptors. While specific pathways for this compound have not been elucidated, a general model can be proposed.

Diagram of a General Olfactory Signaling Pathway:

Caption: Simplified diagram of an olfactory signaling cascade.

Conclusion

This compound presents an intriguing, yet under-researched, opportunity for the flavor and fragrance industry. Its "fruity" characterization, coupled with the properties of similar alpha-diketones, suggests a versatile profile. The protocols provided herein offer a framework for researchers to synthesize, analyze, and characterize the sensory properties of this compound, paving the way for its potential inclusion in a variety of flavor and fragrance applications. Further investigation into its odor threshold, flavor profile in different food matrices, and safety is essential for its commercial development.

References

Application Notes and Protocols for the Analytical Detection of 3,4-Heptanedione in Food Samples

Introduction

3,4-Heptanedione is a diketone that can be found in various food products, contributing to their flavor and aroma profile. It is naturally present in some foods as a result of fermentation or heat processing and may also be used as a flavoring agent. The monitoring of this compound levels is crucial for quality control and to ensure the desired sensory characteristics of food products. This document provides detailed analytical methods for the detection and quantification of this compound in food samples, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the analysis of volatile and semi-volatile compounds.[1][2] An exploratory High-Performance Liquid Chromatography (HPLC) method is also discussed for non-volatile derivatives.

Analytical Methods Overview

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile compounds in food samples.[1] When coupled with a Mass Spectrometer (MS), it provides high sensitivity and selectivity for the identification and quantification of target analytes like this compound.[2] For sample introduction, Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free and sensitive technique for extracting volatile and semi-volatile compounds from the headspace of a sample.[3][4]

High-Performance Liquid Chromatography (HPLC) is generally employed for the analysis of non-volatile, thermally labile, or highly polar compounds.[5] While less common for a relatively volatile compound like this compound, HPLC can be utilized after derivatization to form a less volatile, UV-active compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol details the analysis of this compound in food matrices such as dairy products, beverages, and baked goods using HS-SPME-GC-MS.

1. Sample Preparation

The goal of sample preparation is to isolate the volatile this compound from the complex food matrix. HS-SPME is the recommended technique.

-

For Liquid Samples (e.g., Milk, Beer):

-

Degas carbonated beverages by gentle stirring or sonication.[6]

-

Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add 1 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

If an internal standard is used, spike the sample with a known concentration of a suitable standard (e.g., 2,3-hexanedione).[7]

-

Immediately seal the vial with a PTFE/silicone septum.[7]

-

-

For Solid and Semi-Solid Samples (e.g., Cheese, Baked Goods):

-

Homogenize the sample to ensure uniformity.

-

Weigh 2 g of the homogenized sample into a 20 mL headspace vial.

-

Add 3 mL of deionized water to create a slurry.

-

Add 1 g of sodium chloride.

-

If an internal standard is used, spike the sample with a known concentration of a suitable standard.

-

Immediately seal the vial with a PTFE/silicone septum.

-

2. HS-SPME Protocol

-

SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for volatile compounds.

-

Incubation: Place the sealed vial in an autosampler with an incubation chamber set at 60°C for 15 minutes to allow the volatile compounds to equilibrate in the headspace.[4]

-

Extraction: Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C.

-

Desorption: Transfer the fiber to the GC inlet for thermal desorption at 250°C for 5 minutes.[4]

3. GC-MS Parameters

The following table summarizes the recommended GC-MS conditions for the analysis of this compound.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature 40°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | m/z 35-350 |

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

4. Data Analysis and Quantification

-

Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard.

-